2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
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Overview
Description
2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is a complex organic compound that features a pyrazine ring substituted with a methyl group and a piperidine ring The piperidine ring is further substituted with a methylene-linked 5-methylpyrimidin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrazine Core: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones.
Substitution with Piperidine: The pyrazine core is then reacted with a piperidine derivative under basic conditions to introduce the piperidine ring.
Introduction of the Pyrimidine Group: The final step involves the reaction of the piperidine-substituted pyrazine with a 5-methylpyrimidin-2-yloxy group, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, such as bromo or chloro compounds, in the presence of a base like sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.
Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and pyrimidine rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with amino acid residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine
- 2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline
- 2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)benzene
Uniqueness
The uniqueness of 2-Methyl-3-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with tailored biological activities or material properties.
Properties
IUPAC Name |
2-methyl-3-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-8-19-16(20-9-12)22-11-14-4-3-7-21(10-14)15-13(2)17-5-6-18-15/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHBMPVFIWPZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=CN=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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